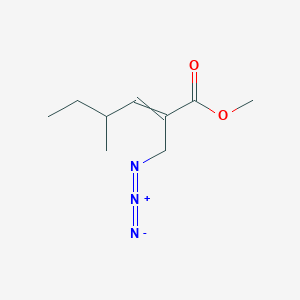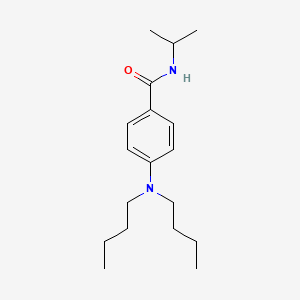
Methyl 2-(azidomethyl)-4-methylhex-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(azidomethyl)-4-methylhex-2-enoate is an organic compound that belongs to the class of azido esters Azido esters are known for their high reactivity due to the presence of the azide group, which makes them valuable intermediates in organic synthesis
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(azidomethyl)-4-methylhex-2-enoate typically involves the reaction of an appropriate alkene with an azidomethylating agent. One common method is the azidomethylation of 4-methylhex-2-enoic acid methyl ester using sodium azide and a suitable catalyst under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters and improved safety when handling azides. Additionally, purification techniques such as distillation or chromatography are employed to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(azidomethyl)-4-methylhex-2-enoate undergoes various types of chemical reactions, including:
Oxidation: The azide group can be oxidized to form nitro compounds.
Reduction: The azide group can be reduced to form amines.
Substitution: The azide group can participate in nucleophilic substitution reactions to form triazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a popular method for forming triazoles.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Triazoles.
Aplicaciones Científicas De Investigación
Methyl 2-(azidomethyl)-4-methylhex-2-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in bioconjugation techniques to label biomolecules.
Medicine: Potential use in drug development for targeted delivery systems.
Industry: Utilized in the production of polymers and materials with enhanced properties.
Mecanismo De Acción
The mechanism of action of Methyl 2-(azidomethyl)-4-methylhex-2-enoate primarily involves the reactivity of the azide group. The azide group can undergo cycloaddition reactions to form triazoles, which are stable and biologically active. This reactivity is harnessed in various applications, such as click chemistry, where the azide group reacts with alkynes to form triazoles under mild conditions.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-(azidomethyl)-4-methylhexanoate
- Methyl 2-(azidomethyl)-4-methylpent-2-enoate
- Methyl 2-(azidomethyl)-4-methylbut-2-enoate
Uniqueness
Methyl 2-(azidomethyl)-4-methylhex-2-enoate is unique due to its specific structure, which combines the reactivity of the azide group with the stability of the ester moiety. This combination makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications.
Propiedades
Número CAS |
918156-01-1 |
|---|---|
Fórmula molecular |
C9H15N3O2 |
Peso molecular |
197.23 g/mol |
Nombre IUPAC |
methyl 2-(azidomethyl)-4-methylhex-2-enoate |
InChI |
InChI=1S/C9H15N3O2/c1-4-7(2)5-8(6-11-12-10)9(13)14-3/h5,7H,4,6H2,1-3H3 |
Clave InChI |
FCIHYLFJNQRMSP-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)C=C(CN=[N+]=[N-])C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Methanone, (5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)(3-hydroxyphenyl)-](/img/structure/B14192623.png)
![5-Hydroxy-2-[2-(4-nitrophenyl)ethenyl]-4H-1-benzopyran-4-one](/img/structure/B14192629.png)



![2-{[(1R,2S)-2-Methyl-1-phenylbut-3-en-1-yl]amino}phenol](/img/structure/B14192636.png)
![6-(4-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14192637.png)
![2-[4-(4-Chlorophenyl)-2,6-diphenylpyridin-1(4H)-yl]aniline](/img/structure/B14192640.png)
![Methyl 4-[(2-bromo-5-fluorophenyl)methoxy]benzoate](/img/structure/B14192641.png)
![N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]pent-4-enamide](/img/structure/B14192661.png)
